

# Preclinical studies of 9-ING-41 efficacy

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An In-Depth Technical Guide to the Preclinical Efficacy of 9-ING-41

## Introduction

9-ING-41 (also known as elraglusib) is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3 $\beta$ ).<sup>[1][2][3]</sup> GSK-3 $\beta$  is a serine/threonine kinase that is aberrantly overexpressed in a multitude of cancers, where it plays a crucial role in promoting tumor progression, cell survival, and resistance to therapy.<sup>[1][3]</sup> Preclinical research has demonstrated that 9-ING-41 possesses broad-spectrum antitumor activity, both as a monotherapy and in combination with standard-of-care cytotoxic agents and immunotherapies, across a wide range of hematologic malignancies and solid tumors.<sup>[3][4]</sup> This document provides a comprehensive overview of the preclinical data supporting the efficacy of 9-ING-41, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

## Core Mechanism of Action

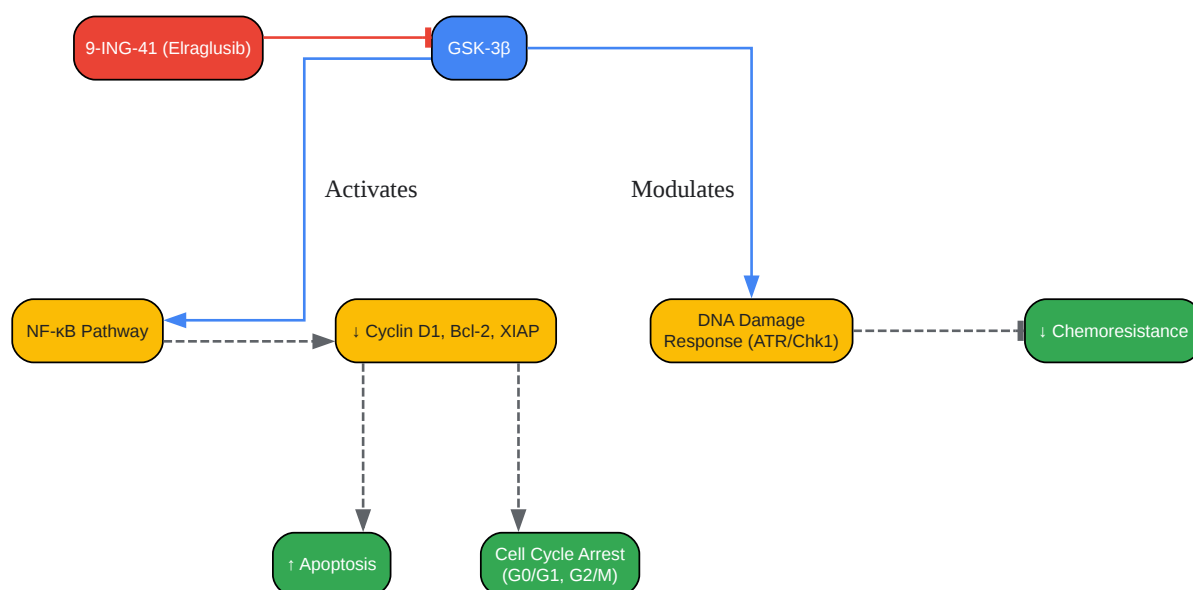
The primary mechanism of 9-ING-41 is the potent and selective inhibition of GSK-3 $\beta$ .<sup>[1][5]</sup> This inhibition disrupts several downstream oncogenic signaling pathways that are critical for tumor cell survival and proliferation, particularly in the context of chemoresistance.

Key pathways affected include:

- **NF- $\kappa$ B Pathway Downregulation:** GSK-3 $\beta$  is a positive regulator of the pro-survival NF- $\kappa$ B pathway.<sup>[1][6]</sup> By inhibiting GSK-3 $\beta$ , 9-ING-41 suppresses NF- $\kappa$ B transcriptional activity, leading to the decreased expression of key anti-apoptotic and cell cycle-regulating genes

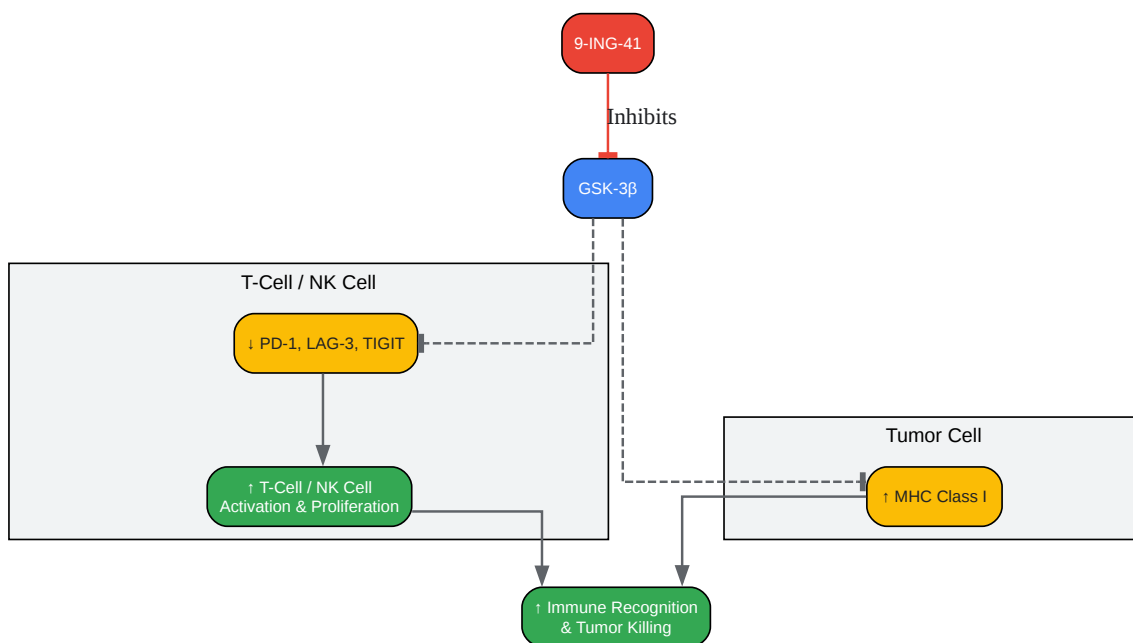
such as Cyclin D1, Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and Bcl-XL.[1][3][4] This suppression induces apoptosis and cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][7]

- **Impairment of DNA Damage Response (DDR):** In pancreatic cancer models, 9-ING-41 has been shown to potentiate the effects of chemotherapy by impairing the TopBP1/ATR/Chk1 DNA damage response pathway.[4][8] This prevents gemcitabine-induced cell cycle arrest, leading to increased cell death.[4]
- **Immunomodulation:** 9-ING-41 exhibits significant immunomodulatory effects. It can downregulate the expression of immune checkpoint proteins like PD-1, LAG-3, and TIGIT on T-cells.[4][5][9][10] Simultaneously, it can upregulate MHC class I protein expression on tumor cells, enhancing their recognition by the immune system.[9][10][11] These actions promote the activation and cytotoxic function of CD8+ T-cells and Natural Killer (NK) cells against tumors.[4][5][9]



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**Caption:** Core mechanism of 9-ING-41 action on tumor cells.



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**Caption:** Immunomodulatory effects of 9-ING-41 on the tumor microenvironment.

## Quantitative Efficacy Data

The preclinical efficacy of 9-ING-41 has been quantified across various cancer models, both in vitro and in vivo.

### Table 1: In Vivo Efficacy of 9-ING-41 in Patient-Derived Xenograft (PDX) Models

Cancer Model	Treatment Groups & Dosing	Key Outcomes	Citation(s)
Glioblastoma (GBM)	GBM6 PDX (CCNU-sensitive)- Vehicle Control- 9-ING-41: 70 mg/kg- CCNU: 2 mg/kg- 9-ING-41 + CCNU	Complete tumor regression in the combination group, with no relapse after treatment cessation. Significantly prolonged survival in the combination group ( $p < .05$ ) compared to CCNU alone.	[6]
Glioblastoma (GBM)	GBM12 PDX (CCNU-resistant)- Vehicle Control- 9-ING-41: 70 mg/kg- CCNU: 2 mg/kg- 9-ING-41 + CCNU	Median Survival:- Vehicle: 30 days- 9-ING-41: 42 days- CCNU: 85 days- Combination: All animals healthy and tumor-free at day 142 (study endpoint). Combination significantly prolonged survival ( $p < .05$ ).	[6]
Neuroblastoma	Mouse Xenografts- CPT-11 (clinically relevant doses)- 9-ING-41 (clinically relevant doses)- 9-ING-41 + CPT-11	The combination of 9-ING-41 and CPT-11 resulted in a greater antitumor effect than was observed with either agent alone.	[12]
Pancreatic Cancer	PDX Models- Gemcitabine- 9-ING-41- 9-ING-41 + Gemcitabine	9-ING-41 enhances the anti-tumor activity of gemcitabine.	[4]

## Table 2: In Vitro Efficacy of 9-ING-41

Cancer Type	Cell Lines	Treatment	Key Outcomes	Citation(s)
Bladder Cancer	T24, HT1376, RT4	9-ING-41 Monotherapy	Dose-dependent decrease in cell proliferation with GI50 values of 0.7μM (T24), 4.7μM (HT1376), and 2.2μM (RT4). Induced prominent G2 cell cycle arrest.	[13]
Double-Hit Lymphoma (DHL)	Karpas-422	9-ING-41 Monotherapy	Caused significant G2/M phase cell cycle arrest (22.97% vs. 8.27% in control).	[7]
Double-Hit Lymphoma (DHL)	SuDHL2	9-ING-41 Monotherapy	Caused G2/M phase cell cycle arrest (24.9% vs. 11.71% in control).	[7]
Double-Hit Lymphoma (DHL)	Karpas-422, SuDHL2	9-ING-41 + Venetoclax	Marked synergistic cytotoxicity. Enhanced G0/G1 arrest and significantly reduced the number of S-phase cells compared to monotherapy.	[7]

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Colorectal Cancer (CRC)	Patient-Derived Organoids	9-ING-41 Monotherapy & Combination	Markedly reduced the growth rate of CRC organoids by 44%-62% both alone ( $p < .05$ ) and in combination with 5-FU/Oxaliplatin.	[14]
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## Experimental Protocols & Methodologies

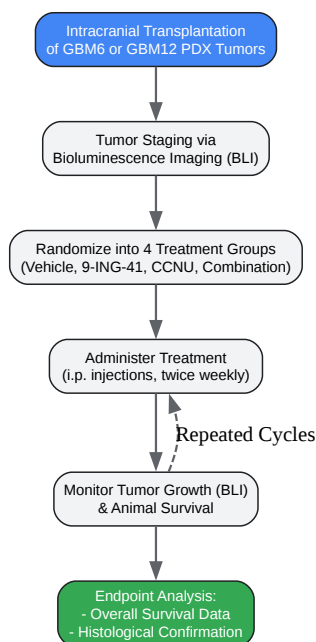
Detailed methodologies are crucial for interpreting preclinical data. Below are summaries of key experimental protocols used to evaluate 9-ING-41.

### Glioblastoma Orthotopic PDX Model Study

This study aimed to determine the antitumor effect of 9-ING-41 in combination with the chemotherapeutic agent CCNU in chemoresistant glioblastoma.[6][15]

- **Models:** Chemoresistant patient-derived xenograft (PDX) models of GBM, specifically GBM6 (partially responsive to CCNU) and GBM12 (completely resistant to CCNU), were used.[6][15]
- **Cell Transfection:** To enable monitoring of intracranial tumor growth, GBM6 and GBM12 cells were transfected with reporter constructs for bioluminescence imaging (BLI).[6][15]
- **Animal Procedure:** PDX tumors were transplanted intracranially into mice. Tumor growth was staged and monitored using BLI.[6][15]
- **Treatment Regimen:** Once tumors were established, mice were treated with: (1) Vehicle control (DMSO), (2) 9-ING-41 (70 mg/kg), (3) CCNU (2 mg/kg), or (4) the combination of 9-ING-41 and CCNU. Treatments were administered via intraperitoneal (i.p.) injections twice a week.[6][15]
- **Efficacy Assessment:** Antitumor activity was assessed by measuring changes in tumor bioluminescence and overall survival. At the end of the study, brains were analyzed

histologically to confirm tumor regression.[6][15]



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**Caption:** Experimental workflow for the orthotopic GBM PDX model study.

## Bladder Cancer In Vitro Proliferation Assays

This research evaluated the single-agent and combination activity of 9-ING-41 in bladder cancer (BC) cell lines.[13]

- Cell Lines: Three human bladder cancer cell lines were used: T24, HT1376, and RT4.[13]
- Proliferation Assays:
  - MTS Assay: To measure cell viability and proliferation. A dose-dependent decrease in proliferation was observed to calculate the GI50 (concentration for 50% growth inhibition).



[13]

- BrdU Incorporation Assay: To directly measure DNA synthesis as an indicator of cell proliferation.[13]
- Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with 9-ING-41.[13]
- Mechanism Analysis: Western immunoblotting and quantitative RT-PCR were used to measure changes in the expression of cell cycle-related proteins (e.g., Cyclin D) and anti-apoptotic proteins (e.g., XIAP, Bcl-2).[13]
- Combination Studies: The growth inhibitory effects of 9-ING-41 were tested in combination with standard chemotherapies (cisplatin, gemcitabine) and other novel agents.[13]

## Conclusion

The comprehensive body of preclinical evidence demonstrates that 9-ING-41 is a potent and selective inhibitor of GSK-3 $\beta$  with significant antitumor activity across a wide range of malignancies. Its multimodal mechanism of action—including the direct induction of apoptosis and cell cycle arrest, the potentiation of chemotherapy, and the enhancement of antitumor immunity—provides a strong rationale for its continued clinical development.[1][4][6][16] The quantitative data from both in vitro and in vivo models consistently show that 9-ING-41, alone and in combination, can overcome therapeutic resistance and lead to significant, and in some cases curative, tumor regression.[6][12][15] These preclinical studies have been foundational for the ongoing clinical evaluation of 9-ING-41 in patients with advanced cancers.[2][3]

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